molecular formula C10H10O B3032276 (But-2-yn-1-yloxy)benzene CAS No. 13610-09-8

(But-2-yn-1-yloxy)benzene

Cat. No.: B3032276
CAS No.: 13610-09-8
M. Wt: 146.19 g/mol
InChI Key: GGMLTGPNQUTCPG-UHFFFAOYSA-N
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Description

(But-2-yn-1-yloxy)benzene is an aromatic ether characterized by a benzene ring substituted with a propargyl ether group (-O-C≡C-CH2CH3). Its molecular formula is C10H10O, with a molecular weight of 146.19 g/mol. The alkyne moiety introduces rigidity and reactivity, making it a candidate for applications in organic synthesis, such as cycloaddition reactions or catalytic transformations. While specific data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural features suggest moderate polarity and lower boiling points compared to esters or alcohols due to the absence of strong hydrogen-bonding groups.

Properties

IUPAC Name

but-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMLTGPNQUTCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293471
Record name but-2-ynyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-09-8
Record name but-2-ynyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-2-yn-1-yloxy)benzene typically involves the reaction of phenol with 2-butyne-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out at room temperature, and the product is obtained in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(But-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.

Scientific Research Applications

(But-2-yn-1-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (But-2-yn-1-yloxy)benzene involves its interaction with various molecular targets and pathways. For example, it can act as an activator of the Notch pathway by mediating the cleavage of Notch, generating the membrane-associated intermediate fragment called Notch extracellular truncation (NEXT). This plays a role in the proteolytic processing of certain proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between (But-2-yn-1-yloxy)benzene and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
This compound Not provided C10H10O 146.19 Aryl propargyl ether High alkyne reactivity; moderate polarity
4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile Not provided C11H5N2O 187.17 Propargyl ether, cyano (-CN) Enhanced polarity and electrophilicity due to -CN groups
1-(But-1-en-2-yl)-2-methylbenzene 82902-62-3 C11H14 146.23 Alkene (-CH2CH=CH2), methyl Higher volatility; reduced rigidity
4-Allyl-1-butoxy-2-methoxybenzene 84019-91-0 C14H20O2 220.31 Allyl (-CH2CH=CH2), butoxy, methoxy Increased solubility in polar solvents
1-(But-3-en-1-yl)-2-(chloromethyl)benzene 120906-25-4 C11H13Cl 180.67 Chloromethyl (-CH2Cl), alkene Polar C-Cl bond; potential for nucleophilic substitution

Reactivity and Chemical Behavior

  • Alkyne vs. Alkene Functionality: The propargyl ether group in this compound confers reactivity toward hydrogenation, cycloaddition (e.g., Huisgen reaction), or Sonogashira coupling. In contrast, compounds like 1-(But-1-en-2-yl)-2-methylbenzene exhibit alkene-based reactivity, such as electrophilic addition or polymerization.
  • Halogen Influence : The chloromethyl group in 1-(But-3-en-1-yl)-2-(chloromethyl)benzene introduces polarity and susceptibility to nucleophilic attack, contrasting with the alkyne’s focus on π-system reactivity.

Biological Activity

(But-2-yn-1-yloxy)benzene, also known as prop-2-ynyloxybenzene, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features an alkyne functional group attached to a benzene ring, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including reactions with propargyl bromide.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
The compound has shown significant antimicrobial properties. In a study, it demonstrated an inhibition percentage of 55.67% against Bacillus subtilis at a concentration of 100 µg/mL, with an IC50 value of 79.9 µg/mL .

2. Antitumor Activity
Derivatives of this compound have been evaluated for their antitumor effects. For instance, a derivative exhibited an inhibition percentage of 82% against the urease enzyme at a concentration of 100 µg/mL. This suggests potential applications in cancer treatment.

3. Anti-HIV Activity
Studies have indicated that the compound and its derivatives possess anti-HIV properties, making them candidates for further research in antiviral therapies .

4. Anti-proliferative Effects
The compound has been noted for its anti-proliferative effects on various cell lines, indicating its potential use in controlling cell growth in cancer therapies .

5. Central Nervous System Activities
Research also suggests that this compound may exhibit activities relevant to the central nervous system, which could lead to developments in neuropharmacology .

The biological activity of this compound is primarily attributed to the presence of its alkynyl groups. These groups are highly reactive and engage in click reactions that facilitate interactions with biological targets.

Biochemical Pathways

The compound acts through several biochemical pathways:

  • DNA Scavenging: It inhibits DNA damage, which is crucial in cancer prevention.
  • Oxidative Stress Modulation: The compound can modulate oxidative stress levels, potentially protecting cells from oxidative damage.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Study Biological Activity Findings
AntimicrobialInhibition of Bacillus subtilis (55.67% at 100 µg/mL)
AntitumorSignificant inhibition against urease enzyme (82% at 100 µg/mL)
Anti-HIVDemonstrated antiviral properties
Anti-proliferativeEffective against various cell lines

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is absorbed and distributed within the body, although specific data on metabolism and excretion remain limited. Its reactive nature implies that it may interact with various biological molecules, enhancing its therapeutic potential while also necessitating caution regarding toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (but-2-yn-1-yloxy)benzene derivatives, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkoxybenzene derivatives are often synthesized via Williamson ether synthesis using propargyl bromides and phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves varying solvents (e.g., THF vs. DMF), reaction temperatures (room temperature vs. reflux), and catalysts (e.g., phase-transfer catalysts). Purity is confirmed via TLC, HPLC, or GC-MS, and structural validation uses 1H^1 \text{H}/13C^{13} \text{C} NMR and HRMS .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and its derivatives?

  • Answer :

  • NMR : 1H^1 \text{H} NMR identifies protons on the benzene ring (δ 6.5–7.5 ppm) and the alkyne-proximal methylene group (δ 4.5–5.0 ppm). 13C^{13} \text{C} NMR confirms sp² carbons (δ 110–160 ppm) and sp-hybridized carbons (δ 70–90 ppm).
  • IR : Stretching frequencies for C≡C (2100–2260 cm⁻¹) and C-O (1200–1300 cm⁻¹) are key.
  • MS : HRMS or ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 375.1261 for a derivative in ).
    Cross-referencing with crystallographic data ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy. Store in airtight containers away from oxidizers. Waste must be segregated and disposed via certified hazardous waste services. Install emergency eyewash stations and showers .

Advanced Research Questions

Q. How can crystallographic software (SHELX, ORTEP) resolve ambiguities in the molecular structure of this compound derivatives?

  • Answer : SHELX refines crystal structures using least-squares minimization against X-ray diffraction data. ORTEP visualizes anisotropic displacement parameters, clarifying bond lengths/angles and thermal motion. For example, SHELXL refines high-resolution data to confirm the planarity of the benzene ring and the linear geometry of the alkyne moiety. Discrepancies between spectroscopic and crystallographic data (e.g., bond-length outliers) are resolved via iterative refinement and validation tools like R-factor analysis .

Q. What strategies address contradictory data between spectroscopic and crystallographic results for alkoxy-substituted benzene derivatives?

  • Answer : Contradictions (e.g., unexpected NMR shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., rotational barriers in solution). Use variable-temperature NMR to probe conformational changes. Compare DFT-calculated structures (e.g., Gaussian09) with experimental data. For crystallography, check for twinning or disorder using PLATON or OLEX2. Cross-validate with alternative techniques like Raman spectroscopy .

Q. How is this compound utilized as a building block in synthesizing pharmacologically active compounds?

  • Answer : The alkyne group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append bioactive moieties. For instance, coupling with azido-functionalized sugars or peptides creates glycoconjugates or drug candidates. Derivatives like 4-(but-2-yn-1-yloxy)cyclohexadienone ( ) serve as intermediates in anticancer agent synthesis. Reaction progress is monitored via LC-MS, and regioselectivity is controlled using Rh or Pd catalysts .

Q. What are emerging applications of this compound in materials science and green chemistry?

  • Answer : The compound’s rigid structure and π-conjugation make it suitable for organic semiconductors or liquid crystal precursors. In green chemistry, it is explored in solvent-free Sonogashira couplings or photocatalytic reactions using TiO₂. Life-cycle assessments (LCAs) evaluate its environmental footprint, guiding the design of biodegradable analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.